![molecular formula C25H39O3PSi B14180849 Diphenyl[7-(triethoxysilyl)heptyl]phosphane CAS No. 919356-52-8](/img/structure/B14180849.png)
Diphenyl[7-(triethoxysilyl)heptyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl[7-(triethoxysilyl)heptyl]phosphane is an organophosphorus compound with the molecular formula C25H39O3PSi . This compound features a phosphane group bonded to a heptyl chain, which is further functionalized with a triethoxysilyl group. The presence of both phosphane and silyl groups makes it a versatile compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[7-(triethoxysilyl)heptyl]phosphane typically involves the reaction of diphenylphosphine with a heptyl chain functionalized with a triethoxysilyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, facilitating its nucleophilic attack on the heptyl chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions
Diphenyl[7-(triethoxysilyl)heptyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols can react with the triethoxysilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group.
Major Products Formed
Oxidation: Diphenyl[7-(triethoxysilyl)heptyl]phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Hydrolysis: Silanol derivatives.
科学的研究の応用
Diphenyl[7-(triethoxysilyl)heptyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
作用機序
The mechanism of action of diphenyl[7-(triethoxysilyl)heptyl]phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The triethoxysilyl group can also interact with various substrates, facilitating their transformation in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
Uniqueness
Diphenyl[7-(triethoxysilyl)heptyl]phosphane is unique due to its longer heptyl chain, which provides additional flexibility and potential for functionalization compared to its shorter-chain analogs. This makes it particularly useful in applications requiring extended molecular structures.
特性
CAS番号 |
919356-52-8 |
|---|---|
分子式 |
C25H39O3PSi |
分子量 |
446.6 g/mol |
IUPAC名 |
diphenyl(7-triethoxysilylheptyl)phosphane |
InChI |
InChI=1S/C25H39O3PSi/c1-4-26-30(27-5-2,28-6-3)23-17-9-7-8-16-22-29(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21H,4-9,16-17,22-23H2,1-3H3 |
InChIキー |
USIJXMOYIFNBNO-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


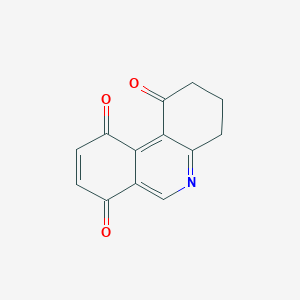
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
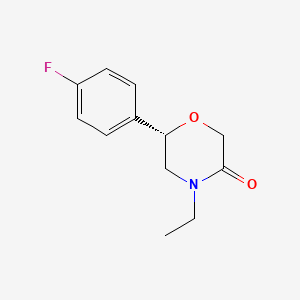
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
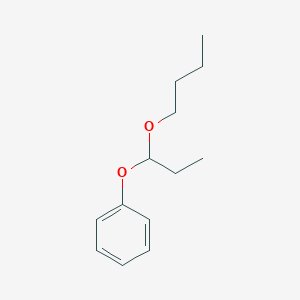
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
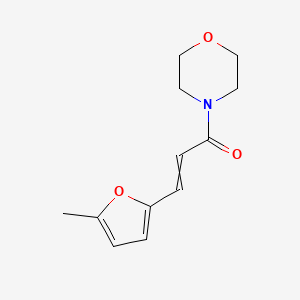
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
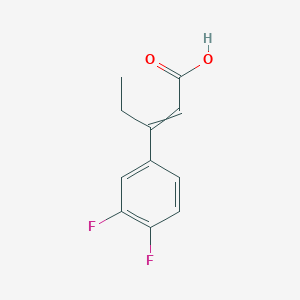
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)

